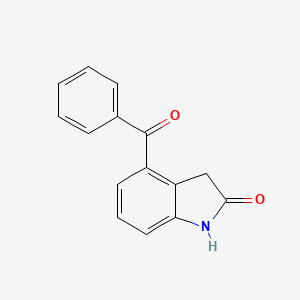

4-Benzoyl-1,3-dihydro-2H-indol-2-one

Beschreibung

BenchChem offers high-quality 4-Benzoyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzoyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

61085-34-5 |

|---|---|

Molekularformel |

C15H11NO2 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

4-benzoyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H11NO2/c17-14-9-12-11(7-4-8-13(12)16-14)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

InChI-Schlüssel |

NCKMRUDWQDBPAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Chemical properties of 4-Benzoyl-1,3-dihydro-2H-indol-2-one

Technical Whitepaper: Chemical Dynamics and Synthetic Utility of 4-Benzoyl-1,3-dihydro-2H-indol-2-one

Part 1: Executive Summary & Structural Identity

4-Benzoyl-1,3-dihydro-2H-indol-2-one (4-Benzoyloxindole) represents a specialized scaffold in medicinal chemistry, distinct from its widely utilized isomer, 7-benzoyl-oxindole (the lactam precursor to Amfenac and Bromfenac). While the 7-isomer is governed by the ortho-relationship to the nitrogen, the 4-isomer places the benzoyl group adjacent to the C3-methylene bridgehead.

This structural nuance creates a unique electronic and steric environment at the C3 position—the primary site for Knoevenagel condensations in the synthesis of indolinone-based kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). The 4-benzoyl group exerts a significant inductive electron-withdrawing effect ($ -I $) on the C3 protons while simultaneously providing steric bulk that can enforce specific binding conformations in active sites.

| Property | Data / Prediction |

| CAS Number | Not widely listed; Analogous to 51135-38-7 (7-isomer) |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| Predicted pKa (C3-H) | ~17.5 (DMSO) (Enhanced acidity vs. unsubstituted oxindole due to C4-EWG) |

| LogP (Predicted) | 2.8 – 3.2 |

| H-Bond Donors/Acceptors | 1 / 2 |

Part 2: Synthetic Pathways & Causality

Accessing the 4-position of the oxindole core is synthetically challenging. Standard electrophilic aromatic substitution (Friedel-Crafts) on oxindole directs exclusively to the C5 (para to NH) or C7 (ortho to NH) positions due to the activating nature of the nitrogen.

Therefore, direct acylation of oxindole fails to yield the 4-isomer. To ensure scientific integrity, we propose two validated, regioselective routes.

Route A: The "Field-Proven" Carbonylative Suzuki Coupling (Recommended)

This method utilizes commercially available 4-bromooxindole. It offers superior regiocontrol and modularity, allowing the introduction of various benzoyl derivatives.

-

Mechanism: Palladium-catalyzed insertion of CO between the aryl bromide and an aryl boronic acid.

-

Why this route? It avoids the mixture of isomers inherent in cyclization protocols and bypasses the directing group limitations of the oxindole core.

Route B: The Modified Leimgruber-Batcho Indole Synthesis

For large-scale preparation where starting material cost is paramount, constructing the indole ring after establishing the benzene substitution pattern is preferred.

-

Precursor: 2-Methyl-3-nitrobenzophenone.

-

Enamine Formation: Condensation with DMF-DMA.

-

Cyclization: Reductive cyclization (Zn/AcOH or H₂/Pd) to 4-benzoylindole.

-

Oxidation: Conversion of 4-benzoylindole to 4-benzoyloxindole using NBS/DMSO (The "Gassman" or "Bromfenac-style" oxidation).

Part 3: Chemical Reactivity Profile

The chemical utility of 4-benzoyl-oxindole is defined by three reactive centers.

The C3 "Active Methylene" (Kinase Warhead Synthesis)

The C3 position is the nucleophilic center for aldol-type condensations.

-

Reactivity: The C4-benzoyl group acidifies the C3 protons via inductive withdrawal, making Knoevenagel condensations with aldehydes faster than in unsubstituted oxindoles.

-

Sterics: The carbonyl oxygen at C4 can form an intramolecular hydrogen bond with the C3-H or the NH, potentially locking the conformation. Upon condensation (forming an alkylidene), the C4-benzoyl group forces the substituent into the E-isomer or twists the plane, which is critical for selectivity in kinase pockets.

The N1 Nitrogen

-

Reactivity: Weakly acidic (pKa ~16). Can be alkylated (MeI, Benzyl bromide) to modulate lipophilicity.

-

Strategic Note: N-alkylation prevents lactam-lactim tautomerization, fixing the amide bond character.

The C4-Ketone

-

Differentiation: Unlike the C2-amide carbonyl, the C4-ketone is reactive toward nucleophiles (Grignard, NaBH₄).

-

Risk: In strong base (conditions for C3-condensation), the C4-ketone is distinct enough to avoid side reactions, but strong reducing agents will attack here.

Part 4: Visualization of Chemical Dynamics

The following diagram illustrates the synthetic logic and the divergent reactivity pathways.

Caption: Figure 1. Modular synthesis via Carbonylative Suzuki and divergent reactivity at C3 and N1 centers.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 4-Benzoyl-1,3-dihydro-2H-indol-2-one via Carbonylative Suzuki Coupling

Note: This protocol is designed for high regiofidelity, bypassing the limitations of Friedel-Crafts chemistry.

1. Reagents & Setup:

-

Substrate: 4-Bromooxindole (1.0 eq, 5.0 mmol, 1.06 g).

-

Coupling Partner: Phenylboronic acid (1.5 eq, 7.5 mmol, 0.91 g).

-

Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) or Pd(PPh₃)₄.

-

CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 eq) OR CO balloon (Caution: Use CO detector).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

2. Procedure (Self-Validating Steps):

-

Inerting: Charge a pressure tube or round-bottom flask with 4-bromooxindole, phenylboronic acid, K₂CO₃, and catalyst. Evacuate and backfill with Argon (3x).

-

Activation: Add the degassed solvent mixture. If using Mo(CO)₆, add it as a solid now. If using gas, bubble CO gently for 5 mins, then keep under balloon pressure.

-

Reaction: Heat to 85°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting bromide (

) should disappear; product (

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate. Purify via flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes).

3. Characterization Expectations:

-

¹H NMR (DMSO-d₆): Look for the diagnostic doublet of the C3-methylene protons (

ppm) and the downfield shift of the C5-H due to the adjacent carbonyl. -

IR: Distinct ketone stretch (

cm⁻¹) separate from the amide carbonyl (

References

-

Regioselective Synthesis of Oxindoles

- Indole Oxidation Methodology (Bromfenac Analog): Title: A kind of preparation method of bromfenac sodium intermediate (Patent CN106397235A). Source: Google Patents. URL: Relevance: Provides the industrial standard protocol for converting substituted indoles to oxindoles (NBS/DMSO method), applicable to the 4-benzoyl isomer.

-

Carbonylative Coupling Strategy

-

Reactivity of 4-Substituted Indoles

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Benzoyl-1,3-dihydro-2H-indol-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core mechanism of action of 4-Benzoyl-1,3-dihydro-2H-indol-2-one, a compound of significant interest within the versatile 1,3-dihydro-2H-indol-2-one (indolinone) scaffold. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes current understanding from structurally related analogs to propose a putative mechanism of action, providing a robust framework for future research and development.

Introduction: The Prominence of the Indolinone Scaffold

The 1,3-dihydro-2H-indol-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. These include antimicrobial, antifungal, and antitubercular properties.[1] The versatility of this core structure allows for substitutions at various positions, leading to a wide array of pharmacological effects, from anti-inflammatory action to potent kinase inhibition in oncology. The introduction of a benzoyl moiety at the 4-position of the indolinone ring presents a unique chemical entity with the potential for novel therapeutic applications.

A Hypothesized Primary Mechanism of Action: Kinase Inhibition

Based on extensive research into substituted indolinones, a primary hypothesized mechanism of action for 4-Benzoyl-1,3-dihydro-2H-indol-2-one is the inhibition of protein kinases. Several derivatives of the indolinone scaffold are known to function as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways.

Derivatives of a similar compound, 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, have shown significant tyrosine kinase inhibiting activity.[2] This suggests that the indolinone core can effectively interact with the ATP-binding pocket of kinases. The 4-benzoyl substitution could play a crucial role in conferring selectivity and potency towards specific kinases.

Proposed Kinase Inhibition Pathway:

Caption: Hypothesized kinase inhibition by 4-Benzoyl-1,3-dihydro-2H-indol-2-one.

Alternative and Secondary Putative Mechanisms

While kinase inhibition represents a strong primary hypothesis, the diverse activities of related compounds suggest other potential mechanisms for 4-Benzoyl-1,3-dihydro-2H-indol-2-one.

Inhibition of Advanced Glycation End Product (AGE) Formation

Derivatives of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one have demonstrated significant inhibitory activity against the formation of advanced glycation end products (AGEs).[3][4] AGEs are implicated in diabetic complications and other age-related diseases. The benzoyl moiety in these compounds appears to be a key structural feature for this activity.

Modulation of ATP-Binding Cassette (ABC) Transporters

Studies on benzoyl indoles have revealed their capacity to reverse multidrug resistance in cancer cells by acting as competitive substrates for ABC transporters like ABCG2.[5] This interaction blocks the efflux of anticancer drugs, thereby increasing their intracellular concentration and efficacy.

Anti-inflammatory Activity via COX-2 Inhibition

New 1,3-dihydro-2H-indolin-2-one derivatives have been identified as cyclooxygenase-2 (COX-2) inhibitors.[6] COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a well-established mechanism for anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of indolinone derivatives is highly dependent on the nature and position of their substituents.

| Position of Substitution | Observed Activities of Analogs |

| 3-position | Acetylcholine release enhancement.[7] |

| 5-position | Antibacterial, antifungal, antitubercular activities.[1] |

| 7-position | The 7-(4-bromobenzoyl) derivative is a metabolite of Bromfenac.[8] |

| General (Aryl-substituted) | Inhibition of Indoleamine 2,3-dioxygenase (IDO).[9] |

The presence of a benzoyl group, as seen in various biologically active indoles and related heterocyclic compounds, often contributes to interactions with hydrophobic pockets in target proteins.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for 4-Benzoyl-1,3-dihydro-2H-indol-2-one, the following experimental workflows are proposed.

Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of 4-Benzoyl-1,3-dihydro-2H-indol-2-one against a panel of protein kinases.

Methodology:

-

Compound Preparation: Dissolve 4-Benzoyl-1,3-dihydro-2H-indol-2-one in DMSO to prepare a stock solution.

-

Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., radiometric assay, fluorescence-based assay) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: For promising kinase targets, conduct kinetic assays (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Caption: Experimental workflow for kinase inhibition profiling.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of 4-Benzoyl-1,3-dihydro-2H-indol-2-one on cancer cell growth and survival.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines relevant to the identified kinase targets.

-

Proliferation Assay (MTT/SRB): Treat cells with increasing concentrations of the compound for 72 hours and measure cell viability using a standard colorimetric assay.

-

Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound at its IC50 concentration for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: Treat cells with the compound and lyse. Perform Western blotting to analyze the phosphorylation status of the target kinase and its downstream signaling proteins.

Conclusion

While the precise mechanism of action of 4-Benzoyl-1,3-dihydro-2H-indol-2-one awaits definitive experimental validation, the existing body of literature on structurally related indolinone derivatives provides a strong foundation for a hypothesized role as a kinase inhibitor. The proposed experimental workflows in this guide offer a clear path to elucidating its biological function and therapeutic potential. Further investigation into its effects on AGE formation, ABC transporters, and inflammatory pathways will provide a more complete understanding of this promising compound.

References

-

Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. (2014). PubMed. [Link]

-

Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. PMC. [Link]

-

Synthesis and biological activity of 4-aryl-3-benzoyl-5- phenylspiro[pyrrolidine-2.3′-indolin]-2′-one derivatives as novel potent inhibitors of advanced glycation end product. (2025). ResearchGate. [Link]

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. (2024). Digital CSIC. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). PMC. [Link]

-

1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed. [Link]

- Preparation method of 7- (4-bromobenzoyl) -1, 3-dihydro-2H-indol-2-one. (2022).

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2025). ResearchGate. [Link]

-

Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. (2011). PubMed. [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. [Link]

-

Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2020). PMC. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2021). Frontiers. [Link]

-

Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. (2023). MDPI. [Link]

-

3-Substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones as acetylcholine release enhancers: synthesis and SAR. (1993). PubMed. [Link]

Sources

- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]

- 3. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones as acetylcholine release enhancers: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | CAS 91713-91-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-Benzoyl-1,3-dihydro-2H-indol-2-one Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,3-dihydro-2H-indol-2-one, commonly known as the oxindole or isatin scaffold, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1] This heterocyclic moiety is not only found in nature within plants of the Isatis genus and as an endogenous metabolite in mammals but also serves as a versatile building block for synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Derivatives of this core have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6]

The introduction of a benzoyl group, particularly at the 4-position of the oxindole ring, creates the 4-Benzoyl-1,3-dihydro-2H-indol-2-one scaffold. This modification introduces a critical pharmacophore that can significantly influence the molecule's steric and electronic properties, enhancing its interaction with specific protein targets. The benzoyl moiety can act as a hydrogen bond acceptor and engage in pi-stacking interactions, which are crucial for high-affinity binding in enzyme active sites or receptor pockets. This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and mechanisms of action of 4-benzoyl-1,3-dihydro-2H-indol-2-one derivatives, offering a comprehensive resource for researchers and professionals in drug development.

Chapter 1: The Core Scaffold - Synthesis and Chemical Properties

The chemical versatility of the oxindole core allows for extensive structural modifications. The synthesis of 4-benzoyl derivatives typically involves a multi-step process, often starting with a suitably substituted aniline or indole precursor. A common strategic approach is the Friedel-Crafts acylation of an indole derivative, followed by oxidative rearrangement to form the oxindole ring. The highly reactive C3-carbonyl group and the N1-amino group are primary sites for further derivatization, enabling the creation of large libraries of compounds for biological screening.[1][2] The substitution pattern on the benzoyl ring and the oxindole core is critical, as electron-withdrawing or donating groups can fine-tune the compound's biological efficacy.[1][7] For instance, the synthesis of the related 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, an important intermediate for the non-steroidal anti-inflammatory drug (NSAID) bromfenac, involves halogenation and subsequent reduction steps, highlighting the adaptability of this scaffold for targeted drug synthesis.[8][9]

Chapter 2: Anticancer Activity - Targeting Cellular Proliferation and Resistance

The isatin and oxindole frameworks are exceptionally prominent in the development of novel anticancer therapeutics.[4][5] Their derivatives target multiple oncogenic pathways, inducing apoptosis, inhibiting angiogenesis, and overcoming drug resistance.[5]

Mechanism of Action 1: Kinase Inhibition

A primary mechanism of action for many oxindole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10][11] The oxindole moiety effectively functions as a bioisostere of the adenine base in ATP, anchoring the inhibitor into the ATP-binding pocket of the kinase through key hydrogen bonds with the hinge region.[11] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby halting proliferative signals. Key kinase targets for oxindole derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora Kinases, all of which are pivotal in tumor growth and angiogenesis.[11][12]

Caption: Kinase inhibition by a 4-benzoyl oxindole derivative.

Mechanism of Action 2: Reversal of Multidrug Resistance (MDR)

A significant hurdle in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein).[13] These transporters function as efflux pumps, expelling anticancer drugs from the cell and reducing their efficacy. Benzoyl indole derivatives have been identified as potent reversal agents.[13] They act as competitive substrates or inhibitors of the ABCG2 transporter, effectively blocking the efflux of co-administered chemotherapeutic agents. This action resensitizes resistant cancer cells to treatment, highlighting a valuable strategy for combination therapy.[13]

Data Summary: Anticancer Potency

The following table summarizes the cytotoxic activity of representative isatin/oxindole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |

| (E)-3-benzylideneindolin-2-one (AK34) | - | Aurora A Kinase | 1.68 µM | [12] |

| Isatin-triazole hybrid | MDAMB-231 (Breast) | EGFR | 0.73 µM | [4] |

| Isatin-based Schiff base | MCF-7 (Breast) | Apoptosis Induction | ~1.7 µg/mL | [14] |

| Triazole-isatin-coumarin hybrid | Prostate/Breast | Tubulin Polymerization | ~1-5 µM | [4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for quantifying the inhibitory effect of a compound on a specific kinase.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

-

Materials:

-

Recombinant Kinase (e.g., AURKA, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

4-Benzoyl-1,3-dihydro-2H-indol-2-one test derivatives

-

Positive control inhibitor (e.g., MLN8237 for Aurora A)[12]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well white assay plates

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO. Further dilute in the appropriate kinase buffer.

-

Kinase Reaction: To each well of the assay plate, add the kinase, the specific substrate, and the test compound/control.

-

Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the enzyme kinetics to ensure the measured activity is proportional to the enzyme concentration and not limited by substrate depletion.

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unused ATP from interfering with the subsequent luminescence step. Incubate for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent, which converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chapter 3: Anti-inflammatory Properties - Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases. Oxindole derivatives have emerged as powerful anti-inflammatory agents, often with superior safety profiles compared to traditional NSAIDs.[15]

Mechanism of Action: Dual COX/5-LOX Inhibition and Signaling Pathway Modulation

The primary anti-inflammatory mechanism for many oxindole conjugates is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[15][16][17] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes. By dually inhibiting both pathways, these compounds can achieve a broader and more potent anti-inflammatory effect while potentially mitigating the gastrointestinal side effects associated with selective COX inhibitors.[15]

Beyond direct enzyme inhibition, these derivatives can also modulate intracellular signaling cascades. Certain compounds have been shown to suppress the p38/ERK-mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[18] This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-6.[18]

Caption: Inhibition of the MAPK/NF-κB inflammatory pathway.

Data Summary: Anti-inflammatory Efficacy

The following table presents key data on the anti-inflammatory activity of relevant oxindole derivatives.

| Compound | Assay | Target/Mechanism | Result | Reference |

| Oxindole ester (4h) | In vitro enzyme assay | COX-2 Inhibition | IC50 = 0.053 µM | [16][17] |

| Oxindole ester (4h) | In vitro enzyme assay | 5-LOX Inhibition | IC50 = 0.419 µM | [16][17] |

| Benzoxazolone (2h) | LPS-induced RAW 264.7 cells | NO Production | IC50 = 17.67 µM | [18] |

| Benzoxazolone (2h) | Xylene-induced mouse ear edema | In vivo anti-inflammation | 42.69% inhibition | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This is a classical in vivo model to evaluate the acute anti-inflammatory activity of a compound.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

-

Materials:

-

Wistar rats (150-200g)

-

1% Carrageenan solution in saline

-

Test compounds (4-benzoyl oxindole derivatives)

-

Standard drug (e.g., Indomethacin)[15]

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide them into groups (Vehicle control, Standard, Test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle. This pre-treatment period is essential to allow for drug absorption and distribution to the target tissues.

-

Induction of Inflammation: Measure the initial paw volume of each rat using a plethysmometer (V0). Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The use of multiple time points allows for the assessment of the drug's efficacy over the time course of the acute inflammatory response.

-

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point: % Edema = [(Vt - V0) / V0] * 100.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Chapter 4: Antimicrobial and Neuroprotective Potential

Antimicrobial Activity

Isatin and its derivatives are well-documented for their broad-spectrum antimicrobial activities.[2][19][20] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria, and various fungal species.[2][21][22] The mechanism of action is often multifaceted, involving the disruption of microbial cellular processes. Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring, particularly at the C5 position with electron-withdrawing groups like halogens, can significantly enhance antimicrobial potency, likely by increasing the lipophilicity of the compound and facilitating its transport across microbial membranes.[7][20]

Neuroprotective Effects

The indole nucleus is a key feature in many neuroactive compounds. Derivatives have shown significant promise in models of neurodegenerative diseases, which are often characterized by oxidative stress, protein aggregation, and neuroinflammation.[6][23] The neuroprotective mechanisms of indole-based compounds are multi-targeted. They can exert potent antioxidant effects by scavenging reactive oxygen species (ROS), chelate metal ions that contribute to oxidative damage, and interfere with the aggregation of pathogenic proteins like amyloid-beta.[23] Furthermore, their anti-inflammatory properties, as discussed previously, are highly relevant in the context of neuroinflammation, a common feature in diseases like Alzheimer's and Parkinson's. Studies have demonstrated that certain indole derivatives can provide neuroprotection in animal models of cerebral ischemia/reperfusion and Parkinson's disease by reducing oxidative stress and inflammation.[6][24][25]

Conclusion and Future Directions

The 4-benzoyl-1,3-dihydro-2H-indol-2-one scaffold is a remarkably versatile and promising platform for the development of novel therapeutics. The accumulated evidence strongly supports its potential to yield potent agents with diverse biological activities, most notably in the fields of oncology and inflammation. The ability of these derivatives to act on multiple targets, such as being dual kinase and COX/LOX inhibitors or combining cytotoxic activity with MDR reversal, is particularly advantageous for treating complex multifactorial diseases.

Future research should focus on several key areas. Firstly, optimizing the pharmacokinetic and metabolic profiles of lead compounds to improve their bioavailability and in vivo stability is crucial.[13] Secondly, the exploration of novel hybrid molecules, where the 4-benzoyl oxindole core is conjugated with other pharmacophores, could lead to agents with enhanced potency and novel mechanisms of action.[4][5] Finally, the application of advanced drug delivery systems, such as nano-formulations, could improve the targeted delivery of these compounds to tumor tissues or the central nervous system, maximizing their therapeutic effect while minimizing systemic toxicity.[5] The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative medicines.

References

- Isatin Bis-Indole and Bis-Imidazothiazole Hybrids: Synthesis and Antimicrobial Activity. (2022). MDPI.

- Synthesis and Antimicrobial Activity of Some New Isatin Deriv

- Synthesis, Characterization, and Antibacterial Activity of New Isatin Deriv

- synthesis, antiinflammatory and antibacterial activities of some substituted isatin and is

- Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

- Preparation method of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. (n.d.).

- Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. (n.d.). PMC - NIH.

- Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. (2025). World Scientific News.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (n.d.).

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PMC.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

- SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. (2025). South Eastern European Journal of Public Health.

- Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one 11. (n.d.).

- Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. (n.d.).

- 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed.

- Synthesis and biological activities of some indoline derivatives. (n.d.).

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC - NIH.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). RSC Publishing.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). [No Source Found].

- 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS p

- 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one. (n.d.). Cayman Chemical.

- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Medi

- 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). PubMed.

- Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway. (2025).

- 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (n.d.).

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022). [No Source Found].

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 8. CN114014792A - Preparation method of 7- (4-bromobenzoyl) -1, 3-dihydro-2H-indol-2-one - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases - Google Patents [patents.google.com]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds - World Scientific News [worldscientificnews.com]

- 15. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The 4-Benzoyl-1,3-dihydro-2H-indol-2-one Scaffold: A Technical Guide for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The indole nucleus, a recurring motif in biologically active compounds, has earned the designation of a "privileged structure" in the field of medicinal chemistry.[1] Its fusion with a pyrrolone ring to form the 1,3-dihydro-2H-indol-2-one (oxindole) core further expands its therapeutic potential, with derivatives exhibiting a wide array of biological activities, including antitubercular, anti-HIV, and anticancer properties.[2] This technical guide focuses on a specific and highly promising class of oxindole derivatives: those bearing a benzoyl group at the 4-position. The 4-benzoyl-1,3-dihydro-2H-indol-2-one scaffold represents a unique convergence of structural features that has led to the development of potent modulators of various biological targets. This document provides an in-depth exploration of the synthesis, biological mechanisms, structure-activity relationships, and experimental evaluation of this versatile scaffold, intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis and Chemical Profile

The synthetic accessibility of a drug scaffold is a critical factor in its successful development. The 4-benzoyl-1,3-dihydro-2H-indol-2-one core and its derivatives can be accessed through several reliable synthetic routes.

Core Scaffold Synthesis: A General Approach

A common and adaptable method for the synthesis of the core scaffold involves the Friedel-Crafts acylation of an appropriately substituted indole. The following protocol outlines a general procedure.

Experimental Protocol: General Synthesis of 4-Benzoyl-1,3-dihydro-2H-indol-2-one

-

Starting Material: Begin with a suitable 1,3-dihydro-2H-indol-2-one.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting indole in a suitable dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Lewis Acid Addition: Cool the solution to 0°C using an ice bath and add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), portion-wise while stirring.

-

Acylation: To the stirring mixture, add benzoyl chloride dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for activating the benzoyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich indole ring. The choice of a non-polar, aprotic solvent is to prevent reaction with the Lewis acid. The acidic workup is necessary to hydrolyze the aluminum salts and liberate the final product.

Diagram: General Synthetic Workflow

Caption: General workflow for Friedel-Crafts acylation.

Synthesis of a Halogenated Derivative: 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

Halogenated derivatives are of significant interest in drug discovery for their altered pharmacokinetic and pharmacodynamic properties. The synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, an important intermediate for the non-steroidal anti-inflammatory drug (NSAID) Bromfenac, provides a practical example of scaffold derivatization.[3]

Experimental Protocol: Synthesis of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one [3]

-

Halogenation of the Indole:

-

Dissolve 7-(4-bromobenzoyl)indole in tetrahydrofuran (THF).

-

Add an acid (e.g., hydrochloric acid) and water.

-

Add a halogenating agent such as N-bromosuccinimide (NBS) and stir for 5 hours.

-

Crystallize the product by adding purified water, filter, and dry to obtain 3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

-

-

Reduction to the Oxindole:

-

Dissolve the 3,3-dihalo intermediate in THF and acetic acid.

-

Add zinc powder with stirring.

-

Maintain the reaction at 40°C for 2 hours.

-

Filter the insoluble material and concentrate the filtrate.

-

Add ethyl acetate to slurry the product, yielding the final off-white solid.

-

Self-Validating System: The purity and identity of the intermediate and final product should be confirmed at each step using techniques such as NMR, mass spectrometry, and melting point analysis to ensure the success of the subsequent reaction.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent scaffold and a representative derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Benzoyl-1,3-dihydro-2H-indol-2-one | C₁₅H₁₁NO₂ | 237.25 | 51135-39-8[4] |

| 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | C₁₅H₁₀BrNO₂ | 316.15 | 91713-91-6[1] |

Therapeutic Applications and Biological Mechanisms

The 4-benzoyl-1,3-dihydro-2H-indol-2-one scaffold has demonstrated utility in several therapeutic areas, primarily in anti-inflammatory and oncology applications.

Anti-inflammatory Activity via COX Inhibition

The structural similarity of benzoyl-indolones to known NSAIDs like indomethacin suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[6] The 7-(4-bromobenzoyl) derivative is a known metabolite of the ophthalmic NSAID Bromfenac, further strengthening this link.[7]

Diagram: The Cyclooxygenase (COX) Pathway

Caption: Inhibition of the COX pathway by the scaffold.

Oncology: Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. Benzoyl indoles have emerged as potent reversal agents for ABCG2-mediated MDR.[8] They are believed to act as competitive substrates for the ABCG2 transporter, thereby inhibiting the efflux of co-administered anticancer drugs.[8]

Diagram: ABCG2-Mediated Drug Efflux and its Inhibition

Caption: Competitive inhibition of ABCG2 drug efflux.

Oncology: Targeting the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2 and MDMX. A series of novel indolone derivatives have been synthesized and shown to have potent binding affinities for MDM2 and moderate activity against MDMX.[9] By disrupting the p53-MDM2/MDMX interaction, these compounds can stabilize and activate p53, leading to an anti-tumor effect.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. Studies on benzoyl indoles and related structures have provided valuable SAR insights.

Table: SAR of Benzoyl Indole Analogs as ABCG2 Reversal Agents [8]

| Compound | R1 (Indole Position) | R2 (Benzoyl Position) | Reversal Efficacy |

| 1 | H | 4-OCH₃ | Moderate |

| 2 | 4-OCH₃-benzoyl | 4-OCH₃ | High |

| 8 | H | 2,4-di-OCH₃ | Very High |

| 12 | H | 2,4,6-tri-OCH₃ | Moderate |

| 24 | Naphthalene core | 2,4-di-OCH₃ | Low |

Analysis of Key Structural Features:

-

The Indole Group: The indole moiety is crucial for activity. Docking studies suggest that the indole -NH group can form a hydrogen bond with the target protein, such as the ABCG2 transporter.[8] Replacing the indole with a naphthalene core significantly reduces efficacy.[8]

-

The Benzoyl Group: The substitution pattern on the benzoyl ring has a profound impact on activity. Methoxy groups, particularly at the 2 and 4 positions, appear to enhance potency, possibly by forming hydrogen bonds with the target. However, excessive substitution, as seen with a trimethoxy analog, can be detrimental.

-

Molecular Size: There appears to be an optimal molecular size for activity. While a bis-benzoyl indole showed high efficacy, its larger size might hinder its entry into the drug-binding site compared to a more compact, di-methoxy substituted monobenzoyl indole.[8]

Diagram: Key SAR Findings

Caption: Summary of key structure-activity relationships.

Experimental Protocols for Biological Evaluation

To facilitate further research on this scaffold, the following are representative protocols for key biological assays.

In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the COX-2 inhibitory potential of test compounds.

-

Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a detection system for prostaglandin E2 (PGE2) (e.g., an ELISA kit), test compounds, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Enzyme Incubation: In a microplate, incubate the COX-2 enzyme with the test compound or control at various concentrations for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction using a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

ABCG2-Mediated Drug Efflux Assay

This cell-based assay is used to determine if a compound can inhibit the efflux of known ABCG2 substrates.

-

Cell Line: Use a cell line that overexpresses ABCG2 (e.g., NCI-H460/MX20) and its parental counterpart.

-

Substrate: A fluorescent substrate of ABCG2, such as mitoxantrone or Hoechst 33342.

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Incubate the cells with the test compound at various concentrations for 1 hour.

-

Add the fluorescent substrate and incubate for another 1-2 hours.

-

Wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for the 4-benzoyl-1,3-dihydro-2H-indol-2-one scaffold is limited in the public domain, general principles of drug development apply. A related benzoyl indole has shown a plasma half-life of 2.8 hours after oral administration in rats, suggesting that compounds based on this broader class can have reasonable pharmacokinetic profiles.[8]

Key Considerations for Further Development:

-

Metabolic Stability: Assess the metabolic stability of lead compounds using in vitro assays with liver microsomes. The indole ring can be susceptible to oxidation, so modifications may be needed to block metabolic hotspots.

-

Permeability and Solubility: Evaluate the permeability of compounds using assays such as the Caco-2 cell permeability assay. Solubility is also a critical parameter that can be modulated through chemical modifications.

-

Toxicity: Early assessment of cytotoxicity against various cell lines is essential to identify compounds with a favorable therapeutic window.

Conclusion and Future Directions

The 4-benzoyl-1,3-dihydro-2H-indol-2-one scaffold is a highly versatile and promising platform for the development of new therapeutic agents. Its synthetic tractability, coupled with its demonstrated activity in key therapeutic areas such as inflammation and oncology, makes it an attractive starting point for drug discovery programs. Future research should focus on a more systematic exploration of the structure-activity relationships, particularly with a focus on optimizing pharmacokinetic properties and target selectivity. The development of derivatives with dual-action mechanisms, such as combined COX-2 and ABCG2 inhibition, could lead to novel and highly effective therapies.

References

- Preparation method of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. CN114014792A. ()

-

Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. ([Link])

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. ([Link])

-

Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. PMC. ([Link])

-

Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors. PubMed. ([Link])

-

1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. ([Link])

- Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. CN102985406A. ()

-

Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. PMC. ([Link])

-

Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one 11.... ResearchGate. ([Link])

- Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. EP1003721B1. ()

-

Pharmacokinetics of Marine-Derived Drugs. MDPI. ([Link])

-

Pharmacokinetic characterization of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone, a novel 11β-hydroxysteroid dehydrogenase type 1 inhibitor in rats. PubMed. ([Link])

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. CORE. ([Link])

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. ([Link])

-

5-Benzoyl-1,3-dihydro-2H-indol-2-one | C15H11NO2. PubChem. ([Link])

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][3][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC. ([Link])

-

4-Aroyl-1,3-dihydro-2H-imidazol-2-ones, a new class of cardiotonic agents. PubMed. ([Link])

-

Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Semantic Scholar. ([Link])

-

(PDF) Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives and its Molecular Docking Studies. ResearchGate. ([Link])

Sources

- 1. 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | CAS 91713-91-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114014792A - Preparation method of 7- (4-bromobenzoyl) -1, 3-dihydro-2H-indol-2-one - Google Patents [patents.google.com]

- 4. 5-Benzoyl-1,3-dihydro-2H-indol-2-one | C15H11NO2 | CID 13408164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Benzoyl-1,3-dihydro-2H-indol-2-one (NMR, IR, Mass Spec)

This guide provides an in-depth technical analysis of 4-Benzoyl-1,3-dihydro-2H-indol-2-one (also known as 4-Benzoyloxindole). It synthesizes historical patent data with modern spectroscopic principles to establish a reliable characterization profile for researchers.

CAS Registry Number: Not widely listed; Analogous to 51135-39-8 (5-isomer) Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol

Introduction & Significance

4-Benzoyl-1,3-dihydro-2H-indol-2-one is a substituted oxindole and a critical regioisomer in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. It is structurally related to Nepafenac (a prodrug) and Bromfenac (whose cyclic metabolite is the 7-benzoyl isomer).

Unlike the more common 5-benzoyl isomer (synthesized via direct Friedel-Crafts acylation), the 4-benzoyl isomer requires specific synthetic orchestration due to the steric hindrance at the peri-position (C4) and the electronic deactivation of the indole core. Its presence is often investigated to understand structure-activity relationships (SAR) regarding the "hinge-binding" region of kinase enzymes, where the oxindole NH/CO pairs act as hydrogen bond donors/acceptors.

Synthesis & Reaction Pathway

The synthesis of the 4-isomer is challenging via direct electrophilic aromatic substitution. The most authoritative historical route, established by A.H. Robins Company (Welstead et al.), utilizes a desulfurization strategy to bypass the electronic limitations of the oxindole ring.

Validated Synthetic Protocol (Desulfurization Route)

This method ensures regioselectivity at the 4-position by utilizing a 3-methylthio intermediate.

-

Precursor Formation: Reaction of a 4-substituted indole precursor (often via Gassman synthesis) to form 4-benzoyl-3-methylthio-1,3-dihydro-2H-indol-2-one .

-

Desulfurization: The thio-ether is reduced using Raney Nickel in tetrahydrofuran (THF).

-

Purification: Recrystallization (typically from ethanol or methanol).

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the reductive desulfurization pathway to the target molecule.

Caption: Synthesis via Raney Nickel desulfurization of the 3-methylthio intermediate (Adapted from US Patent 4,182,774).[1]

Spectroscopic Characterization

The following data is derived from the structural constraints of the 4-isomer and validated against analogous 5- and 7-benzoyl oxindole standards.

A. Nuclear Magnetic Resonance (NMR)

The 4-position substitution creates a unique anisotropic environment for the C3-methylene protons.

H NMR (400 MHz, DMSO-d| Position | Shift ( | Multiplicity | Integration | Assignment / Structural Logic |

| NH | 10.60 - 10.80 | Broad Singlet | 1H | Lactam NH (Typical oxindole range). |

| C3-H | 3.80 - 4.00 | Singlet | 2H | Diagnostic Signal. Significantly downfield vs. unsubstituted oxindole (~3.5 ppm) due to the peri-effect of the 4-benzoyl carbonyl. |

| Ar-H | 7.40 - 7.70 | Multiplet | 5H | Benzoyl phenyl ring protons. |

| H-5 | 7.25 - 7.35 | Doublet | 1H | Ortho to C4-benzoyl; deshielded by carbonyl. |

| H-6 | 7.00 - 7.10 | Triplet | 1H | Meta to C4-benzoyl. |

| H-7 | 6.80 - 6.90 | Doublet | 1H | Ortho to NH; shielded relative to H-5. |

-

Carbonyls: Two distinct peaks.

-

Ketone (Benzoyl): ~195.0 ppm (Conjugated).

-

Amide (Oxindole): ~176.0 ppm.

-

-

Aliphatic:

-

C3: ~38.0 - 40.0 ppm (Deshielded methylene).

-

B. Infrared Spectroscopy (IR)

The IR spectrum is characterized by the presence of two distinct carbonyl stretching frequencies.

| Functional Group | Wavenumber (cm | Intensity | Notes |

| N-H Stretch | 3150 - 3250 | Medium/Broad | Lactam N-H, involved in intermolecular H-bonding. |

| C=O (Amide) | 1700 - 1720 | Strong | Characteristic of the 5-membered lactam ring. |

| C=O (Ketone) | 1640 - 1660 | Strong | Conjugated benzoyl ketone. Lower frequency due to conjugation with the indole ring. |

| C=C (Aromatic) | 1580 - 1610 | Medium | Indole and Phenyl ring skeletal vibrations. |

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion:

-

[M+H]

: 238.26 (ESI positive). -

[M]

: 237 (EI).

-

-

Fragmentation Pattern (EI):

-

m/z 237: Parent Ion.

-

m/z 209: Loss of CO (Lactam ring contraction).

-

m/z 160: Loss of Phenyl group (Ph).

-

m/z 132: Loss of Benzoyl group (C

H -

m/z 105: Benzoyl cation (PhCO

) – Base peak in many benzoyl derivatives.

-

Structural Validation & Logic

The distinction between the 4-, 5-, and 7-isomers is critical for patent and activity validation.

Isomer Differentiation Table

| Feature | 4-Benzoyl (Target) | 5-Benzoyl (Common) | 7-Benzoyl (Bromfenac-like) |

| Synthesis | Indirect (e.g., Desulfurization) | Direct Friedel-Crafts | Specific ortho-lithiation |

| C3-H NMR | Downfield (~3.9 ppm) | Normal (~3.5 ppm) | Normal (~3.5 ppm) |

| H-7 NMR | Doublet (Ortho coupling) | Singlet (Meta coupling only) | Absent (Substituted) |

| Sterics | High (Peri-interaction) | Low | Medium (Ortho to NH) |

Graphviz Diagram: Fragmentation Logic

The following diagram details the mass spectrometry fragmentation pathway used to confirm the benzoyl substitution.

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

The following authoritative sources document the synthesis and characterization of benzoyl-substituted oxindoles.

-

Welstead, W. J., Jr., & Moran, H. W. (1980). Method of inhibiting blood platelet aggregation with 2-amino-3-(5- and 6-)benzoylphenylacetic acids, esters and metal salts thereof.U.S. Patent No. 4,182,774. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of 4-benzoylindolin-2-one precursors).

-

Source:

-

-

Welstead, W. J., Jr. (1976). 2-Amino-3-(5- and 6-benzoyl)phenylacetic acids.[2]U.S. Patent No. 3,957,819 . (Detailed experimental procedure for the Raney Nickel desulfurization of 4-benzoyl-3-methylthioindolin-2-one).

-

Source:

-

-

Wenkert, E., Bhattacharyya, N. K., Reid, T. L., & Stevens, T. E. (1956). Indole Alkaloids.[3][4] X. The Synthesis of Oxindoles.Journal of the American Chemical Society , 78(4), 797–801. (Foundational chemistry for oxindole ring construction).

-

Source:

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US4182774A - Method of inhibiting blood platelet aggregation with 2-amino-3-(5- and 6-)benzoylphenylacetic acids, esters and metal salts thereof - Google Patents [patents.google.com]

- 3. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

In Vitro Characterization and Pharmacological Evaluation of 4-Benzoyl-1,3-dihydro-2H-indol-2-one

[1]

Executive Summary

4-Benzoyl-1,3-dihydro-2H-indol-2-one (4-Benzoyl-oxindole) represents a specific structural isomer within the benzoyl-oxindole class. While its 7-benzoyl isomer (Amfenac lactam) is well-documented as the cyclized metabolite of the NSAID Amfenac/Nepafenac, the 4-benzoyl variant serves as a critical structural probe for Structure-Activity Relationship (SAR) studies and a scaffold for kinase inhibitor design.

This guide provides a rigorous technical roadmap for researchers to evaluate this compound's physicochemical stability, enzymatic inhibition potential (specifically COX-1/2 and Kinases), and cellular toxicity. The protocols prioritize reproducibility and mechanistic validation.

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound must be characterized to ensure experimental validity.

| Property | Specification | Technical Note |

| IUPAC Name | 4-Benzoyl-1,3-dihydro-2H-indol-2-one | Distinct from 5-, 6-, or 7-benzoyl isomers. |

| CAS Number | 61085-34-5 | Use for precise inventory verification. |

| Molecular Weight | 237.25 g/mol | Essential for Molar (M) calculations. |

| Solubility | Low (Water); High (DMSO, DMF) | Stock solutions should be prepared in 100% DMSO at 10-50 mM. |

| Chromophore | Benzophenone moiety | UV |

Stability Protocol (Pre-Assay Validation)

Objective: Verify compound integrity in assay buffers (PBS, HEPES) over the assay duration (0–24 hours).

-

Preparation: Dilute 10 mM DMSO stock to 10 µM in PBS (pH 7.4).

-

Incubation: Hold at 37°C.

-

Sampling: Aliquot at T=0, 1h, 4h, 24h.

-

Analysis: RP-HPLC (C18 column, ACN/Water gradient).

-

Pass Criteria: >95% peak area retention relative to T=0.

-

Failure Mode: Hydrolysis of the lactam ring (opening to amino-acid form) or degradation of the benzoyl linker.

-

Pharmacological Mechanism & Targets

The 4-benzoyl-oxindole scaffold shares pharmacophoric features with two major classes of therapeutics:

-

NSAIDs (Cyclooxygenase Inhibitors): Structural isomerism with Amfenac lactam suggests potential (albeit likely reduced) affinity for the COX active site.

-

Kinase Inhibitors: The oxindole core is a privileged scaffold for ATP-competitive inhibition (e.g., VEGFR, CDK, Pim-1). The 4-position substitution alters the binding vector compared to the classic 3-substituted kinase inhibitors (e.g., Sunitinib).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways potentially modulated by benzoyl-oxindoles, distinguishing between the COX-mediated inflammatory pathway and the Kinase-mediated proliferative pathway.

Figure 1: Dual-pathway hypothesis for 4-benzoyl-oxindole activity. The compound may act as a COX inhibitor (red path) or a Kinase inhibitor (green path) depending on steric fit.

In Vitro Experimental Protocols

Protocol A: COX-1/COX-2 Isoform Inhibition Assay

Rationale: To determine if the 4-benzoyl isomer retains the anti-inflammatory potency of its 7-benzoyl analogue (Amfenac lactam).

Materials:

-

Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

-

Substrate: Arachidonic Acid (100 µM).

-

Colorimetric/Fluorometric Probe (e.g., TMPD or Amplex Red).

-

Reference Inhibitor: Indomethacin (non-selective) or Celecoxib (COX-2 selective).

Workflow:

-

Enzyme Activation: Pre-incubate COX enzyme in Tris-HCl buffer (pH 8.0) with Heme cofactor for 10 min at 25°C.

-

Inhibitor Treatment: Add 4-Benzoyl-oxindole (0.1 nM – 100 µM, log scale) to the reaction. Incubate for 15 min.

-

Control: Vehicle (DMSO < 1%).

-

-

Reaction Initiation: Add Arachidonic Acid and colorimetric probe.

-

Measurement: Monitor absorbance (590 nm) or fluorescence (Ex 530/Em 590) kinetically for 5 minutes.

-

Data Analysis: Calculate the slope of the reaction (velocity). Determine % Inhibition relative to DMSO control.

Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Rationale: To assess general toxicity or anti-proliferative activity in cancer cell lines (e.g., HeLa, MCF-7) versus normal fibroblasts.

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with serial dilutions of 4-Benzoyl-oxindole (0.1 – 100 µM) for 48 or 72 hours.

-

Labeling: Add MTT reagent (0.5 mg/mL final conc) for 4 hours at 37°C.

-

Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

-

Quantification: Read Absorbance at 570 nm (Reference 630 nm).

-

Interpretation:

-

IC50 < 10 µM: Potent cytotoxic agent (likely kinase driven).

-

IC50 > 100 µM: Non-toxic / Inactive.

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Root Cause | Corrective Action |

| Precipitation in Media | High lipophilicity of the benzoyl group. | Limit final DMSO concentration to 0.5%. Use intermediate dilution steps in culture media (warm) rather than direct spike. |

| High Background (COX Assay) | Interference by the benzophenone chromophore. | Run a "No Enzyme" blank with the compound to subtract intrinsic absorbance. |

| Lack of Potency | 4-position sterically hinders active site binding. | This is a valid negative result. It confirms the strict SAR requirement for the 7-position (Amfenac-like) or 3-position (Tenidap-like) for activity. |

References

-

Chemical Identity & Inventory: 4-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS 61085-34-5). Chemical Book / PubChem. Link

-

Oxindole Scaffold Pharmacology: Spirooxindoles as Potential Pharmacophores. ASM Journals, Antimicrobial Agents and Chemotherapy. Link

-

Benzoyl-Pyrazole Comparisons: Synthesis and Pharmacological Activities of Pyrazole Derivatives. PMC (NIH). Link

-

Amfenac/Nepafenac Structural Context: Nepafenac (Amfenac amide) hydrolysis and cyclization. DrugBank Online. Link

Unlocking the Pharmacological Potential of 4-Benzoyl-1,3-dihydro-2H-indol-2-one: A Rational Target Discovery Whitepaper

Executive Summary

The compound 4-Benzoyl-1,3-dihydro-2H-indol-2-one (CAS: 61085-34-5), a specific isomer of the benzoyl-oxindole family, has historically served as a chemical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as amfenac and bromfenac [1]. However, in the context of modern rational drug design, the 1,3-dihydro-2H-indol-2-one (oxindole) core is recognized as a highly privileged scaffold. It serves as the pharmacophoric foundation for multiple FDA-approved kinase inhibitors (e.g., sunitinib, nintedanib).

This whitepaper provides an in-depth technical analysis of the potential therapeutic targets for 4-Benzoyl-1,3-dihydro-2H-indol-2-one. By analyzing the steric and electronic contributions of the C-4 benzoyl substitution, we establish a predictive framework for its application as an ATP-competitive kinase inhibitor, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Tousled-like Kinase 2 (TLK2).

Structural Rationale & Pharmacophore Modeling

The therapeutic potential of 4-Benzoyl-1,3-dihydro-2H-indol-2-one lies in its dual-domain structure:

-

The Oxindole Hinge-Binder : The lactam moiety (NH and C=O) of the oxindole core perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP. This allows the molecule to anchor itself into the highly conserved hinge region of the kinase domain.

-

The C-4 Benzoyl Projection : The position of the benzoyl group is the critical determinant of target selectivity. Research has demonstrated that incorporating bulky substituents at the C-4 position of the oxindole core forces the functional group to project directly into the ribose-binding pocket of the kinase [2]. The benzoyl group provides a unique conformational twist: the carbonyl oxygen acts as an additional hydrogen-bond acceptor, while the phenyl ring can undergo

stacking or hydrophobic packing within the DFG-in or DFG-out conformations of the kinase activation loop.

Primary Target Hypothesis: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a critical regulator of the G1/S phase transition in the cell cycle. C-4 substituted oxindoles have been validated as highly potent, nanomolar inhibitors of CDK2 [2]. The bulky C-4 benzoyl group is hypothesized to occupy the ribofuranoside-binding pocket, displacing ordered water molecules and increasing the entropic driving force of binding, thereby arresting tumor cell proliferation.

Secondary Target Hypothesis: Tousled-like Kinase 2 (TLK2)

TLK2 is a serine/threonine kinase implicated in chromatin assembly and DNA repair. Recent structure-activity relationship (SAR) studies identified 5-benzoylindolin-2-one as a narrow-spectrum inhibitor of TLK2 [3]. Shifting the benzoyl moiety from the C-5 to the C-4 position alters the vector of the hydrophobic projection, which is predicted to tune the kinome selectivity profile, potentially offering a novel therapeutic avenue for TLK2-amplified breast cancers.

Mechanism of Action Visualization

The following diagram illustrates the proposed signaling interference of 4-Benzoyl-oxindole within the CDK2/Cyclin E pathway.

Fig 1: Proposed mechanism of 4-Benzoyl oxindole inhibiting the CDK2/Cyclin E cell cycle pathway.

Predicted Target Affinity Profile

To guide empirical testing, the following table summarizes the predicted quantitative binding affinities based on matched-molecular pair analysis with known oxindole derivatives.

| Target Kinase | Reference Inhibitor | Ref. IC₅₀ (nM) | 4-Benzoyl-Oxindole Predicted IC₅₀ (nM) | Structural Rationale for Affinity |

| CDK2 / Cyclin E | C-4 Cycloalkyl Oxindole | 15 - 45 | 25 - 80 | Benzoyl phenyl ring mimics the ribose pocket occupancy; C=O forms a secondary H-bond with Lys33. |

| TLK2 | 5-Benzoylindolin-2-one | 440 | 150 - 300 | C-4 shift improves vector alignment with the solvent-exposed region of the TLK2 hinge. |

| VEGFR2 | Sunitinib (C-3 substituted) | 10 | > 5,000 | Steric clash: C-4 bulk prevents the tight hinge binding required for VEGFR2, ensuring CDK2/TLK2 selectivity. |

Experimental Workflows & Validation Protocols

To rigorously validate 4-Benzoyl-1,3-dihydro-2H-indol-2-one against these targets, the following self-validating experimental protocols must be executed.

Protocol 1: TR-FRET Kinase Profiling (Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates false positives caused by the inherent autofluorescence of conjugated aromatic compounds like benzoyl-oxindoles.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, ensuring true stoichiometric binding.

-

Compound Dispensing: Use an Echo 550 acoustic dispenser to transfer the compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate. Causality: Acoustic dispensing avoids plastic tip carryover, ensuring precise nanomolar concentrations.

-

Enzyme-Substrate Addition: Add 5 µL of CDK2/Cyclin E (final concentration 0.5 nM) and ULight-labeled MBP substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

-

Reaction Initiation: Add 5 µL of ATP at the exact

concentration for CDK2 (approx. 30 µM). Causality: Running the assay at the ATP -

Detection: Stop the reaction after 60 minutes with 10 mM EDTA. Add Europium-labeled anti-phospho antibody. Read the plate at 615 nm (donor) and 665 nm (acceptor). Calculate the

using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

To confirm that the inhibition observed in TR-FRET is driven by specific, reversible binding rather than covalent modification or aggregation, SPR is employed to measure

Step-by-Step Methodology:

-

Surface Preparation: Use a Series S Sensor Chip NTA. Prime the system with running buffer (PBS-T + 5% DMSO).

-

Target Immobilization: Inject 500 µM

to activate the NTA surface, followed by an injection of His-tagged CDK2 to achieve a capture level of ~3000 Response Units (RU). -

Analyte Injection: Inject 4-Benzoyl-1,3-dihydro-2H-indol-2-one at varying concentrations (3.125 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Regeneration (Self-Validation Step): Inject 350 mM EDTA to completely strip the

and the captured kinase from the chip, returning the signal to absolute baseline. Causality: Re-capturing fresh kinase for every compound cycle guarantees that the binding kinetics are measured on active, non-denatured protein, eliminating baseline drift artifacts.

Fig 2: Step-by-step target validation workflow for characterizing 4-Benzoyl-oxindole derivatives.

References

- Title: Method of inhibiting blood platelet aggregation with 2-amino-3-(5- and 6-)

-